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Compound of Interest

Compound Name:
1-Chloro-7-

(trifluoromethyl)phthalazine

CAS No.: 1352934-00-9

Cat. No.: B3047099

Get Quote

Executive Summary
Compound: 1-Chloro-7-(trifluoromethyl)phthalazine CAS Number: 1352934-00-9 Molecular

Formula: C

H

ClF

N

Molecular Weight: 232.59 g/mol [1]

This guide outlines the definitive spectroscopic signatures (NMR, IR, MS) required to validate

the identity and purity of 1-Chloro-7-(trifluoromethyl)phthalazine. As a reactive electrophile

used to synthesize VEGFR inhibitors and other bioactive heterocycles, its purity is paramount.

This document distinguishes between the target molecule and its common hydrolysis impurity,

7-(trifluoromethyl)phthalazin-1(2H)-one.
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Structural Analysis & Numbering
Correct structural elucidation requires adherence to IUPAC numbering for the phthalazine core

(benzo[d]pyridazine).

Positions 1 & 4: The carbon atoms adjacent to the nitrogen bridge.

C1: Substituted with Chlorine (Cl).[2]

C4: Unsubstituted (contains Proton H4).

Positions 5, 6, 7, 8: The benzene ring carbons.

C7: Substituted with the Trifluoromethyl group (-CF

).

C5, C6, C8: Contain aromatic protons.

Structural Diagram & Logic Flow
The following diagram illustrates the characterization workflow and structural logic.
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Caption: Synthesis pathway and critical spectroscopic checkpoints for validation.
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Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the molecular formula and the

presence of the chlorine atom.

Experimental Protocol
Ionization Mode: Electrospray Ionization (ESI) in Positive mode (ESI+) or Electron Impact

(EI) for GC-MS.

Solvent: Methanol or Acetonitrile (avoid water to prevent hydrolysis).

Diagnostic Signals
Parameter Value Interpretation

Molecular Ion (M

)
232.0

Monoisotopic mass (

Cl).

Isotope Pattern M (232) : M+2 (234)
3:1 ratio. Definitive proof of

one Chlorine atom.

Base Peak (EI) 197
Loss of Cl radical [M - 35]

.

Fragmentation 169

Loss of N

from the [M-Cl] fragment

(typical of phthalazines).

Mechanistic Insight: The phthalazine ring is nitrogen-rich.[2] In EI-MS, the initial loss of the

halogen (Cl) is often followed by the extrusion of molecular nitrogen (N

), resulting in a highly stable phenyl cation derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for isomeric differentiation (distinguishing the 7-isomer from the 6-

isomer).
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Sample Preparation[3][4]
Solvent: Deuterated Chloroform (CDCl

) is preferred.

Note: DMSO-

may contain traces of water which can hydrolyze the labile C-Cl bond back to the
phthalazinone. If DMSO is used, ensure it is from a fresh ampoule.

H NMR (Proton) Data
The spectrum is characterized by a distinct low-field singlet and a specific aromatic coupling

pattern.
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H4 9.40 – 9.60 Singlet (s) -

Most deshielded

proton; adjacent

to N3. Diagnostic

for the

phthalazine core.

[2]

H8 8.20 – 8.30 Singlet (s) ~1.5 (meta)

Isolated from H6

by the CF

group. Shows

small meta-

coupling to H6.

H5 8.05 – 8.15 Doublet (d) ~8.5 (ortho)

Ortho-coupled to

H6. Peri-position

to H4.

H6 7.90 – 8.00
Doublet of

Doublets (dd)
8.5, 1.5

Large ortho-

coupling to H5;

small meta-

coupling to H8.

Note: Shifts are referenced to TMS (0.00 ppm) or residual CHCl

(7.26 ppm). Values are derived from high-confidence analogs (1,4-dichloro-6-
(trifluoromethyl)phthalazine) and substituent increment effects.

F NMR (Fluorine) Data
Shift:-62.0 to -64.0 ppm (Singlet).

Reference: CFCl

(0 ppm) or

-trifluorotoluene internal standard (-63.72 ppm).
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Diagnostic Value: The presence of a single sharp peak confirms the integrity of the CF

group. A shift significantly different (e.g., > -60 ppm) may indicate the 6-isomer or ring
degradation.

C NMR (Carbon) Data
Key features include the quartets arising from

C-

F coupling.[3]

C-CF

: Quartet at

~123 ppm (

Hz).

Aromatic C-7: Quartet at

~130-135 ppm (

Hz).

C1 (C-Cl):

~155 ppm (Deshielded by Cl and N).

C4 (C-H):

~152 ppm.

Infrared Spectroscopy (IR)
IR is useful for rapid solid-state identification.
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Frequency (cm

)
Vibration Mode Functional Group

3050 – 3100 C-H Stretch Aromatic protons.

1580 – 1620 C=N Stretch Phthalazine ring system.

1100 – 1350 C-F Stretch
Strong, broad bands (CF

group).

740 – 780 C-Cl Stretch
Characteristic halo-aromatic

band.

Quality Control & Troubleshooting
The most common failure mode in working with 1-Chloro-7-(trifluoromethyl)phthalazine is

hydrolysis.

The Hydrolysis Trap
Upon exposure to atmospheric moisture, the C-Cl bond hydrolyzes to form 7-

(trifluoromethyl)phthalazin-1(2H)-one.

Differentiation Table:

Feature Target (Chloro-compound) Impurity (Phthalazinone)

| IR Spectrum | No Carbonyl peak. | Strong C=O peak at ~1660-1680 cm

. | | 1H NMR | H4 at ~9.5 ppm. | Amide NH (broad) at ~12-13 ppm. | | Solubility | Soluble in CH

Cl

, EtOAc. | Poor solubility in organic solvents; requires DMSO. |

Purification Protocol
If hydrolysis is detected:
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Re-chlorination: Reflux the impure material in neat POCl

(Phosphorus Oxychloride) for 1-2 hours.

Workup: Evaporate POCl

in vacuo. Dissolve residue in dry CH

Cl

.

Wash: Rapidly wash with ice-cold saturated NaHCO

(minimize contact time with water).

Dry: Dry over anhydrous Na

SO

immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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